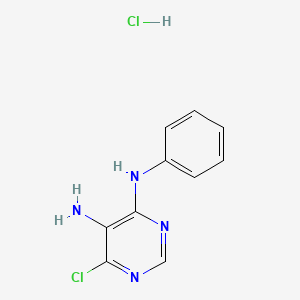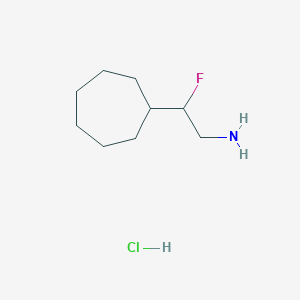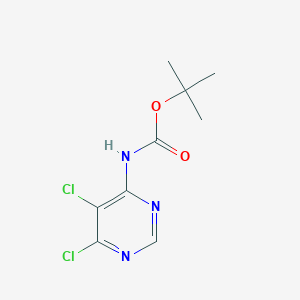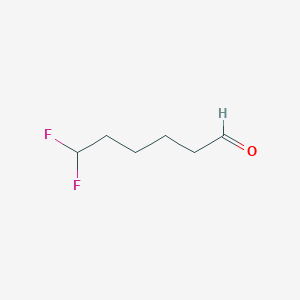
6,6-Difluorohexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexanal chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorohexanal typically involves the fluorination of hexanal derivatives. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Difluorohexanal undergoes various chemical reactions, including:
Oxidation: Conversion to 6,6-Difluorohexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to 6,6-Difluorohexanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: 6,6-Difluorohexanoic acid.
Reduction: 6,6-Difluorohexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-Difluorohexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 6,6-Difluorohexanal involves its interaction with various molecular targets. The fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and binding affinity. In biological systems, this compound can inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access and catalytic activity.
Comparación Con Compuestos Similares
6,6-Difluorohexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6,6-Difluorohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.
1,1-Difluorohexane: Similar fluorination pattern but with a different carbon chain length.
Uniqueness: 6,6-Difluorohexanal is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C6H10F2O |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
6,6-difluorohexanal |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5-9/h5-6H,1-4H2 |
Clave InChI |
SLEVVTQQZLHFKX-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(F)F)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



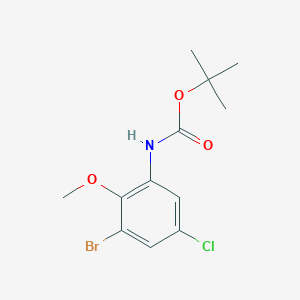
![tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate](/img/structure/B13501714.png)
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
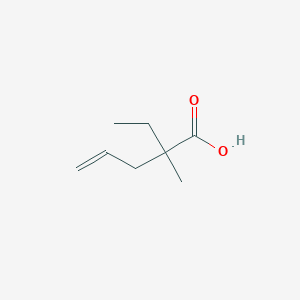
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
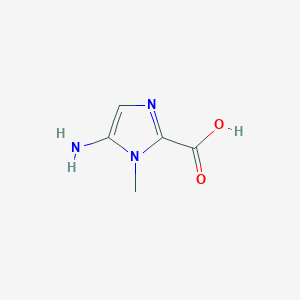
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)

![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)
